叔丁基-N-(2-氨基-1-苯乙基)-N-甲基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

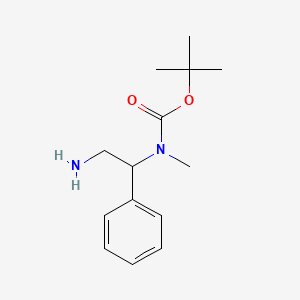

Tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate, often abbreviated as Boc-β-alanine, is an organic compound . It is commonly used as a protecting group in organic synthesis to protect the amino functional group of compounds such as amino acids and peptides . It can also be used as a pharmaceutical intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The preparation of Boc-β-alanine typically involves the following steps :Molecular Structure Analysis

The molecular formula of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate is C13H20N2O2 . The InChI representation of the molecule is InChI=1/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate are as follows :科学研究应用

合成和化学性质

不对称曼尼希反应:相关氨基甲酸酯化合物的研究包括通过不对称曼尼希反应合成叔丁基(1S,2S)-2-甲基-3-氧代-1-苯基丙基氨基甲酸酯。这些研究探索手性氨基羰基化合物的合成,它们在有机合成中非常重要,因为它们具有产生对映体纯物质的潜力。此过程涉及使用脯氨酸进行合成、纯化、废物处理和安全考虑(杨、潘和李斯特,2009)。

生物活性化合物中间体:叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基)氨基甲酸酯是合成生物活性化合物(例如奥美替尼 (AZD9291))的重要中间体。该研究为该化合物提供了一种快速合成方法,证明了其在药物研究中的重要性(赵、郭、兰和徐,2017)。

在蛋白质研究中的应用

- 用于高分子量系统的高分子量系统:对 O-叔丁基酪氨酸的研究将其介绍为一种可以掺入蛋白质的非天然氨基酸。此修饰引入叔丁基作为一种出色的 NMR 标记,无需同位素标记即可促进观察溶液中的蛋白质行为。这种方法对于研究蛋白质结构和相互作用非常有价值,可以深入了解复杂的生物学机制(陈等人,2015)。

催化活性和合成应用

- 合成和催化活性:研究包括合成叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯,代表一类 N-(Boc) 亚硝酮当量物。这些化合物是有机合成中的有价值的中间体,在化学转化和作为进一步反应的构建块方面表现出多功能性(Guinchard, Vallée 和 Denis, 2005)。

作用机制

Target of Action

Tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate, often abbreviated as Boc-β-alanine, is an organic compound . The primary targets of this compound are the amino functional groups of compounds such as amino acids and peptides . These functional groups play a crucial role in protein synthesis and other biochemical reactions within the body.

Mode of Action

Boc-β-alanine acts as a protecting group in organic synthesis . It binds to the amino functional groups of compounds, thereby protecting these groups from unwanted reactions during the synthesis process . This interaction results in the formation of stable complexes that can withstand various reaction conditions.

Biochemical Pathways

Given its role as a protecting group for amino functional groups, it can be inferred that it plays a part in the synthesis of biologically active compounds . These compounds could be involved in various biochemical pathways, depending on their specific functions.

Pharmacokinetics

It has a molecular weight of 236.31 g/mol, a density of 1.066±0.06 g/cm3, and a boiling point of 372.2±35.0 °C . These properties could influence its pharmacokinetics and bioavailability.

Result of Action

The result of Boc-β-alanine’s action is the protection of amino functional groups during organic synthesis . This protection allows for the successful synthesis of biologically active compounds without unwanted side reactions . On a molecular and cellular level, this could result in the production of proteins or peptides with specific functions, depending on the compounds being synthesized.

Action Environment

The action of Boc-β-alanine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it has a specific melting point (85-90°C) and boiling point (372.2±35.0 °C) . Moreover, it is soluble in ethanol, ether, and dimethyl sulfoxide , suggesting that its solubility and therefore its action could be influenced by the presence of these solvents. It is also worth noting that Boc-β-alanine should be stored at 2-8°C and protected from light , indicating that light and temperature conditions can affect its stability.

属性

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)12(10-15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXCPTWNVQDNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CN)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082503-32-9 |

Source

|

| Record name | tert-butyl N-(2-amino-1-phenylethyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2782566.png)

![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2782570.png)

![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)

![tert-butyl N-[(2,5-dioxocyclopentyl)methyl]carbamate](/img/structure/B2782588.png)